molecular formula C17H16N2O4S B2644290 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946210-99-7

2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2644290
CAS RN: 946210-99-7
M. Wt: 344.39
InChI Key: JOSUIBGNOKVLBZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, also known as THIIC, is a synthetic compound that has been widely used in scientific research as a tool to investigate the role of isoxazole derivatives in various biological processes.

Scientific Research Applications

Design, Synthesis, and Hypoglycemic Activity

Compounds similar to the one inquired about have been synthesized and evaluated for their hypoglycemic activity, indicating significant potential in the treatment of diabetes. The study involved synthesizing novel derivatives and assessing their activity in animal models, showing promising results for future therapeutic applications (Nikaljea, Choudharia, & Une, 2012).

Pharmacological Evaluation as CRMP 1 Inhibitors

Another study focused on designing, synthesizing, and investigating a series of derivatives for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting small lung cancer treatment. These compounds were evaluated for their biological activity, showing considerable inhibition of cell growth and highlighting their relevance in cancer research (Panchal, Rajput, & Patel, 2020).

Computational and Pharmacological Evaluation

Research has also explored the computational and pharmacological potential of novel derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions. The findings contribute to the understanding of the molecular mechanisms underlying the therapeutic effects of these compounds and their potential use in treating various diseases (Faheem, 2018).

VEGF-A Inhibitors for Cancer Therapy

The synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors were conducted, showing promising antiproliferative effects and potential applications in cancer therapy. This study adds to the body of knowledge on the role of VEGF-A inhibition in controlling tumor growth and metastasis (Prashanth et al., 2014).

Synthesis and Antimicrobial Evaluation

Furthermore, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and demonstrated significant antimicrobial activities. This research underscores the importance of synthesizing and testing novel compounds for their potential in combating microbial infections, an ongoing challenge in the field of infectious diseases (Noolvi, Patel, Kamboj, & Cameotra, 2016).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-4-6-14(7-5-13)22-11-17(20)18-10-12-9-15(23-19-12)16-3-2-8-24-16/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSUIBGNOKVLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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